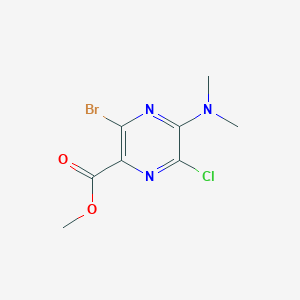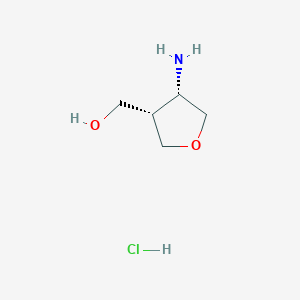
(r)-3-(p-Benzyloxyphenyl)-beta-alanine
Übersicht
Beschreibung
(r)-3-(p-Benzyloxyphenyl)-beta-alanine, also known as RBPA, is a chiral amino acid derivative that has been synthesized and studied for its various biological and pharmacological properties. This compound has been found to have potential therapeutic applications in areas such as cancer treatment, pain management, and neurological disorders.
Wirkmechanismus
The mechanism of action of (r)-3-(p-Benzyloxyphenyl)-beta-alanine is not fully understood, but it has been proposed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This compound has also been found to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. In pain management, this compound has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. In neurological disorders, this compound has been found to reduce oxidative stress and inflammation in the brain by modulating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to inhibit cell growth and induce apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells. In pain management, this compound has been found to have analgesic properties by reducing the production of inflammatory mediators. This compound has also been found to reduce the expression of pain-related genes in the spinal cord. In neurological disorders, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(r)-3-(p-Benzyloxyphenyl)-beta-alanine has several advantages for lab experiments, including its high purity and enantiomeric excess, as well as its potential therapeutic applications in various areas. However, this compound also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of (r)-3-(p-Benzyloxyphenyl)-beta-alanine, including its potential use as a therapeutic agent in cancer treatment, pain management, and neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties could improve its potential as a therapeutic agent. Finally, the combination of this compound with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
(r)-3-(p-Benzyloxyphenyl)-beta-alanine has been extensively studied for its potential therapeutic applications in cancer treatment, pain management, and neurological disorders. In cancer treatment, this compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In pain management, this compound has been found to have analgesic properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In neurological disorders, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODMAXQPPKRFPS-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218608-77-6 | |
| Record name | 218608-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



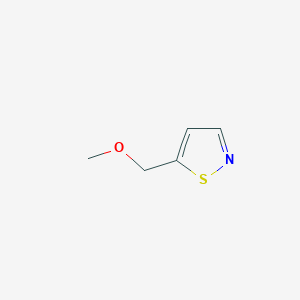
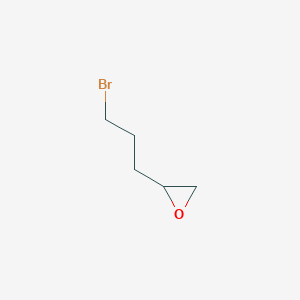
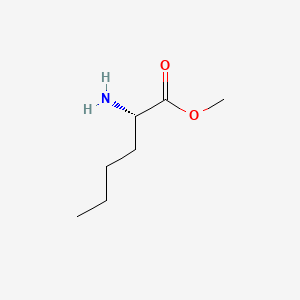
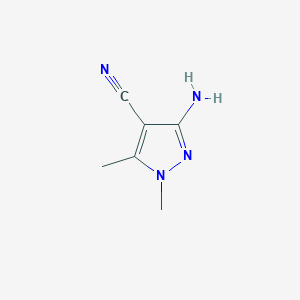


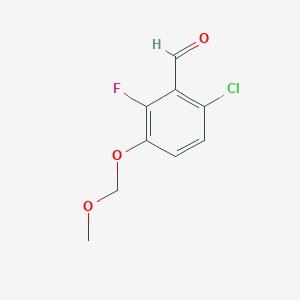
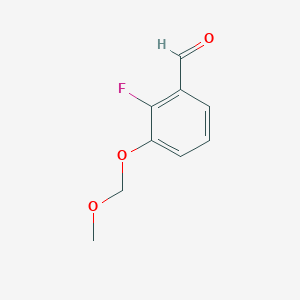
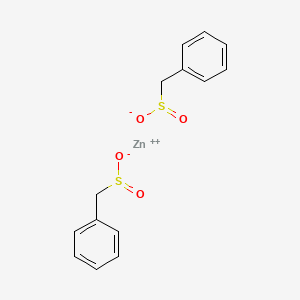
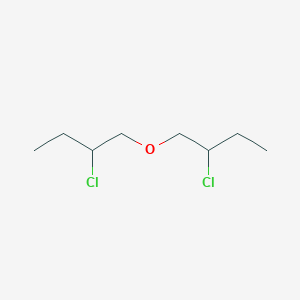
![(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline](/img/structure/B3252649.png)

